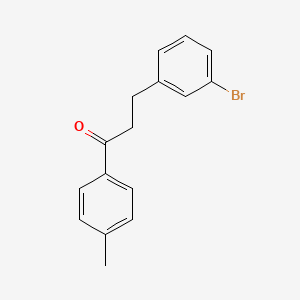

3-(3-Bromophenyl)-4'-methylpropiophenone

Overview

Description

3-Bromophenol is an organic compound used as a building block in various chemical reactions . It’s a derivative of phenol, with a bromine atom at the 3rd position of the phenyl ring .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Suzuki-Miyaura coupling reaction . This reaction is commonly used to synthesize biaryl compounds, which are a structural component of many pharmaceuticals and organic materials .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction (XRD) and Density Functional Theory (DFT) . These techniques provide detailed information about the compound’s molecular geometry and electronic structure .Chemical Reactions Analysis

3-Bromophenol can participate in various chemical reactions. For instance, it can be used as a building block in the preparation of polyfunctionalized heterocyclic systems .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, 3-Bromophenol has a melting point of 28-32 °C and a boiling point of 236 °C .Scientific Research Applications

- Summary of Application : 3-(3-Bromophenyl)-7-acetoxycoumarin, a derivative of 3-(3-Bromophenyl)-4’-methylpropiophenone, is used in natural product synthesis . Chromenones and their subclass, coumarins, are a wide family of small, oxygen-containing aromatic heterocycles. Phenylcoumarins offer a particularly excellent starting point for a diverse chemical space of natural products .

- Methods of Application : The compound is synthesized efficiently, bearing two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group . The bromine at position 3 of the phenyl substituent can be altered by several different reactions, e.g., by Suzuki cross coupling for C-C bond formation, via the Miyaura reaction for borylation, or through catalytic C-N cross-coupling, such as the Ullman reaction or Buchwald–Hartwig reaction . The acetoxy group at position 7 can be deprotected into a hydroxyl group, which can also be further altered by several different reactions, e.g., esterification .

- Results or Outcomes : The synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin was successful, as confirmed by the 1 H NMR spectrum, which showed two characteristic peaks at 7.83 ppm and 7.65 ppm .

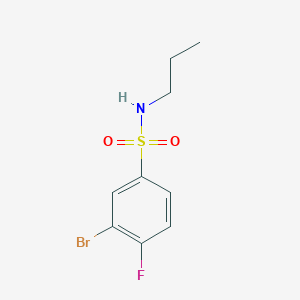

- Summary of Application : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, a derivative of 3-(3-Bromophenyl)-4’-methylpropiophenone, have been used as antibacterial drugs for decades . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

- Methods of Application : The compound is synthesized by the amidation reaction . Its structure was confirmed by FTIR, 1 H and 13 C NMR, and MS spectroscopies . The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2 d, p) basis set .

- Results or Outcomes : The DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . The molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .

Natural Product Synthesis

Medicinal Chemistry

- Summary of Application : 3-bromophenol, a derivative of 3-(3-Bromophenyl)-4’-methylpropiophenone, has the ability to inhibit the activity of enzymes .

- Methods of Application : It is possible to make 3-bromophenyl ester from this substance by undergoing a reaction with benzoyl chloride in the presence of triethylamine, which acts as a catalyst .

- Results or Outcomes : The reaction successfully produces 3-bromophenyl ester .

- Summary of Application : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, a derivative of 3-(3-Bromophenyl)-4’-methylpropiophenone, have been used as antibacterial drugs for decades . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

- Methods of Application : The compound is synthesized by the amidation reaction . Its structure was confirmed by FTIR, 1 H and 13 C NMR, and MS spectroscopies . The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2 d, p) basis set .

- Results or Outcomes : The DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . The molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .

Enzyme Inhibition

Medicinal Chemistry

- Summary of Application : 3-bromophenol, a derivative of 3-(3-Bromophenyl)-4’-methylpropiophenone, has the ability to inhibit the activity of enzymes .

- Methods of Application : It is possible to make 3-bromophenyl ester from this substance by undergoing a reaction with benzoyl chloride in the presence of triethylamine, which acts as a catalyst .

- Results or Outcomes : The reaction successfully produces 3-bromophenyl ester .

- Summary of Application : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, a derivative of 3-(3-Bromophenyl)-4’-methylpropiophenone, have been used as antibacterial drugs for decades . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

- Methods of Application : The compound is synthesized by the amidation reaction . Its structure was confirmed by FTIR, 1 H and 13 C NMR, and MS spectroscopies . The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2 d, p) basis set .

- Results or Outcomes : The DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . The molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .

Enzyme Inhibition

Medicinal Chemistry

Safety And Hazards

properties

IUPAC Name |

3-(3-bromophenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-6,8-9,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAUIRRFEJYLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-4'-methylpropiophenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1532217.png)

![6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532221.png)

![2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B1532222.png)